molecular formula C12H22BrF3N2O3 B2973489 N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid CAS No. 2378503-42-3

N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid

Cat. No.: B2973489
CAS No.: 2378503-42-3
M. Wt: 379.218
InChI Key: XZIRFHOEAKTNHQ-UHFFFAOYSA-N
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Description

N-(8-aminooctyl)-2-bromoacetamide, trifluoroacetic acid (TFA) is a brominated alkylating agent characterized by an 8-aminooctyl chain linked to a 2-bromoacetamide moiety, paired with trifluoroacetic acid. The compound combines the electrophilic reactivity of the bromoacetamide group with the solubilizing properties of the aminooctyl chain and the acidic counterion (TFA). Bromoacetamides are widely used in bioconjugation, protein modification, and organic synthesis due to their ability to alkylate nucleophilic residues (e.g., cysteine thiols) . TFA, a strong carboxylic acid, likely serves as a counterion to stabilize the protonated amine group, improving compound handling and storage .

Properties

IUPAC Name

N-(8-aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrN2O.C2HF3O2/c11-9-10(14)13-8-6-4-2-1-3-5-7-12;3-2(4,5)1(6)7/h1-9,12H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIRFHOEAKTNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCNC(=O)CBr)CCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(8-aminooctyl)-2-bromoacetamide,trifluoroaceticacid involves several steps. One common method includes the reaction of 8-aminooctylamine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

Key Findings:

  • Spacer Length: The 8-aminooctyl chain in the target compound provides superior solubility and spatial flexibility compared to aromatic or short-chain analogs like N-(2-Benzoylphenyl)-2-bromoacetamide, making it advantageous for attaching biomolecules .
  • Reactivity: Bromoacetamides exhibit alkylating activity, but TBAB’s tris-functional design enables multi-site crosslinking, unlike mono-functional analogs .
  • Pharmacological Potential: N-(2-Benzoylphenyl)-2-bromoacetamide demonstrates antimicrobial activity, suggesting that the target compound’s aminooctyl chain could be tailored for targeted drug delivery .

Comparison with Trifluoroacetic Acid (TFA) Derivatives

Role of TFA in Compound Design

TFA is widely utilized as a counterion, acid catalyst, or cleavage reagent. Relevant TFA-containing compounds include:

Compound Name TFA Role Applications Stability & Handling References
N-(8-aminooctyl)-2-bromoacetamide, TFA Counterion for amine group Stabilizes protonated amine; enhances solubility Corrosive; requires neutralization
N-Succinimidyl Trifluoroacetate (CAS 5672-89-9) Active ester for acylation Peptide synthesis; protein labeling Moisture-sensitive; short shelf-life
L-Proline-p-nitroanilide TFA salt (CAS 108321-19-3) Counterion for peptide API Enzyme activity assays (e.g., protease) Stable crystalline form

Key Findings:

  • Counterion Utility : TFA’s strong acidity stabilizes cationic amines but requires careful neutralization during downstream applications (e.g., HPLC purification) .
  • Functional Diversity: Unlike N-succinimidyl TFA esters (reactive acylating agents), the target compound’s TFA serves a non-reactive, stabilizing role .

Biological Activity

N-(8-aminooctyl)-2-bromoacetamide, trifluoroacetic acid is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and various biological effects based on diverse research findings.

  • Molecular Formula : C11H16BrF3N2O2
  • CAS Number : 2378503-42-3
  • Structure : The compound features a bromoacetamide functional group along with a trifluoroacetic acid moiety, which influences its solubility and reactivity in biological systems.

N-(8-aminooctyl)-2-bromoacetamide is believed to interact with various biological targets, leading to a wide range of effects:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Antitumor Effects : Preliminary studies suggest that it may have potential as an antitumor agent by inducing apoptosis in cancer cells.
  • Inflammatory Response Modulation : Research indicates that it may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

Biochemical Pathways

The compound interacts with several key biochemical pathways:

  • Cell Signaling Pathways : It may inhibit specific kinases involved in cell proliferation and survival.
  • Apoptotic Pathways : Induction of apoptosis has been observed in certain cancer cell lines, suggesting a mechanism for its antitumor activity.
  • Inflammatory Cytokine Production : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

Pharmacokinetics

Pharmacokinetic studies reveal the following characteristics:

  • Absorption : High solubility in water enhances bioavailability.
  • Distribution : The compound is distributed widely in tissues due to its lipophilic nature.
  • Metabolism and Excretion : It undergoes metabolic transformations in the liver, with metabolites excreted primarily via urine.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that N-(8-aminooctyl)-2-bromoacetamide exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent antimicrobial properties.

Antitumor Effects

In vitro studies utilizing human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells, supporting its potential as an antitumor agent.

Inflammatory Response Modulation

Research investigating the compound's effect on inflammatory cytokine production found that it significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory conditions.

Data Table

Biological ActivityObserved EffectReference
AntimicrobialMIC 5-20 µg/mL against bacteria
AntitumorInduced apoptosis in cancer cells
Inflammatory modulationReduced TNF-alpha and IL-6 levels

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